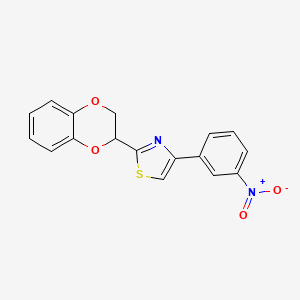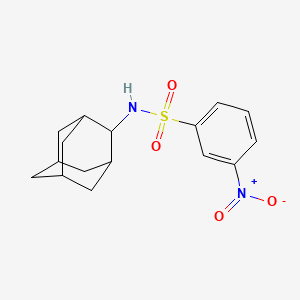![molecular formula C16H16Cl2O3 B5175327 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, reducing heart rate and blood pressure. In
Wirkmechanismus
Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline on the heart. By blocking these receptors, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene reduces heart rate and blood pressure, which can help to improve heart function and reduce the risk of cardiovascular events.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can help to improve heart function. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene can also reduce the release of renin, which is an enzyme that plays a role in regulating blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Bisoprolol has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the cardiovascular system. However, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene also has limitations, as it can have off-target effects on other beta-adrenergic receptors in the body, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in the treatment of migraines, as it has been shown to reduce the frequency and severity of migraines in some patients. Another area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of heart failure, as it may have synergistic effects when used in combination with other medications.
In conclusion, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is a beta-blocker medication with a well-established mechanism of action and extensive scientific research supporting its use in the treatment of cardiovascular conditions. Further research is needed to explore its potential use in the treatment of other conditions and its use in combination with other medications.
Synthesemethoden
Bisoprolol can be synthesized through a multistep process starting from 3-methoxyphenol. The first step involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 1,4-dichlorobenzene in the presence of a base to form 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure and improving heart function in patients with hypertension and heart failure. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential use in the treatment of other conditions such as migraines, anxiety, and glaucoma.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-10-12(17)6-7-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOYXLHEIBTPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)
